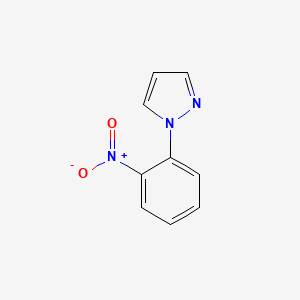

1-(2-Nitrophenyl)pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-nitrophenyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c13-12(14)9-5-2-1-4-8(9)11-7-3-6-10-11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHPLOJFVHRTRPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C=CC=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10345499 | |

| Record name | 1-(2-Nitrophenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10345499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25688-17-9 | |

| Record name | 1-(2-Nitrophenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10345499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(2-nitrophenyl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 1-(2-nitrophenyl)-1H-pyrazole, a valuable scaffold in medicinal chemistry and materials science. The document details contemporary cross-coupling methodologies, including the Ullmann condensation and Buchwald-Hartwig amination, as well as the classical Knorr pyrazole synthesis. This guide is intended to serve as a core resource, offering detailed experimental protocols, comparative data, and visual representations of the synthetic pathways to aid in research and development.

Introduction

The 1-arylpyrazole moiety is a privileged structure in numerous biologically active compounds. The specific introduction of a 2-nitrophenyl group at the N1 position of the pyrazole ring provides a key intermediate for further functionalization, particularly through the reduction of the nitro group to an amine. This enables the synthesis of a diverse array of more complex heterocyclic systems, including potential therapeutic agents and functional materials. The selection of an appropriate synthetic strategy is crucial and depends on factors such as substrate availability, desired yield, and scalability. This guide explores the most effective methods for the synthesis of 1-(2-nitrophenyl)-1H-pyrazole.

Key Synthetic Strategies

The synthesis of 1-(2-nitrophenyl)-1H-pyrazole is most commonly achieved through the N-arylation of pyrazole with a suitable 2-nitrophenyl electrophile. The two most prominent modern methods for this transformation are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination. An alternative classical approach is the Knorr pyrazole synthesis, which constructs the pyrazole ring from acyclic precursors.

Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of carbon-nitrogen bonds.[1] Modern iterations of this reaction often employ ligands to facilitate the coupling under milder conditions than the harsh temperatures traditionally required.[2] This method is a robust and cost-effective approach for the N-arylation of pyrazoles.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[3][4] Its high functional group tolerance and the continuous development of sophisticated ligands and pre-catalysts have made it a go-to method in modern organic synthesis.[5][6] Microwave-assisted Buchwald-Hartwig couplings have been shown to significantly reduce reaction times.[1]

Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis is a foundational method for the formation of the pyrazole ring, first reported in 1883.[7] It involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its synthetic equivalent.[7][8] For the synthesis of 1-(2-nitrophenyl)-1H-pyrazole, this would typically involve the reaction of 2-nitrophenylhydrazine with a suitable three-carbon synthon.

Comparative Data of Synthetic Methods

The following table summarizes quantitative data for representative N-arylation reactions of pyrazoles, providing a comparative overview of different synthetic conditions. It is important to note that the data presented is for analogous reactions and specific optimization would be required for the synthesis of 1-(2-nitrophenyl)-1H-pyrazole.

| Method | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Ullmann Condensation | Aryl Iodide | CuI / L-Proline | K2CO3 | DMSO | 90 | 12-24 | 60-85 | [9] |

| Ullmann Condensation | Aryl Iodide | CuI / 1,10-Phenanthroline | Cs2CO3 | DMF | 130 | 2 | 79 | [10] |

| Buchwald-Hartwig | 4-Bromo-1-tritylpyrazole | Pd(dba)2 / tBuDavePhos | K-O-t-Bu | Xylene | 160 (MW) | 0.17 | 60 | [11] |

| Buchwald-Hartwig | Aryl Halides | Pd(OAc)2 / X-Phos | Cs2CO3 | Toluene | 100 (MW) | 0.17 | High | [12] |

| Knorr Synthesis | N/A | None (or acid catalyst) | N/A | Ethanol/Acetic Acid | Reflux | 1-4 | 60-95 | [7][8] |

Experimental Protocols

The following are detailed, representative experimental protocols for the synthesis of 1-(2-nitrophenyl)-1H-pyrazole based on the key synthetic strategies.

Protocol 1: Ullmann Condensation

This protocol describes a general procedure for the copper-catalyzed N-arylation of pyrazole with 1-iodo-2-nitrobenzene.

Materials:

-

1H-Pyrazole

-

1-Iodo-2-nitrobenzene

-

Copper(I) Iodide (CuI)

-

L-Proline

-

Potassium Carbonate (K2CO3)

-

Dimethyl Sulfoxide (DMSO)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To an oven-dried reaction vessel, add 1H-pyrazole (1.2 mmol), 1-iodo-2-nitrobenzene (1.0 mmol), copper(I) iodide (0.1 mmol), L-proline (0.2 mmol), and potassium carbonate (2.0 mmol).

-

Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).

-

Add anhydrous dimethyl sulfoxide (5 mL).

-

Heat the reaction mixture to 90-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-(2-nitrophenyl)-1H-pyrazole.

Protocol 2: Microwave-Assisted Buchwald-Hartwig Amination

This protocol outlines a rapid, microwave-assisted synthesis of 1-(2-nitrophenyl)-1H-pyrazole from 1-bromo-2-nitrobenzene.

Materials:

-

1H-Pyrazole

-

1-Bromo-2-nitrobenzene

-

Palladium(II) Acetate (Pd(OAc)2) or Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

-

XPhos or a similar bulky phosphine ligand

-

Cesium Carbonate (Cs2CO3) or Sodium tert-butoxide (NaO-t-Bu)

-

Toluene or Dioxane

-

Microwave reactor vials

Procedure:

-

In a microwave reactor vial, combine 1H-pyrazole (1.5 mmol), 1-bromo-2-nitrobenzene (1.0 mmol), the palladium pre-catalyst (e.g., Pd(OAc)2, 0.02 mmol), the phosphine ligand (e.g., XPhos, 0.04 mmol), and the base (e.g., Cs2CO3, 2.0 mmol).

-

Add the solvent (e.g., toluene, 5 mL).

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at a pre-set temperature (e.g., 100-140 °C) for 10-30 minutes.

-

After cooling, dilute the reaction mixture with a suitable solvent like ethyl acetate and filter through a pad of celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield the desired product.

Protocol 3: Knorr Pyrazole Synthesis

This protocol provides a classical approach to construct the pyrazole ring using 2-nitrophenylhydrazine.

Materials:

-

2-Nitrophenylhydrazine hydrochloride

-

1,1,3,3-Tetramethoxypropane

-

Ethanol

-

Concentrated Hydrochloric Acid

-

Sodium bicarbonate solution

Procedure:

-

In a round-bottom flask, dissolve 2-nitrophenylhydrazine hydrochloride (1.0 mmol) in ethanol (10 mL).

-

Add 1,1,3,3-tetramethoxypropane (1.1 mmol) and a catalytic amount of concentrated hydrochloric acid.

-

Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

Neutralize the residue with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 15 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product via column chromatography or recrystallization to obtain 1-(2-nitrophenyl)-1H-pyrazole.

Visualizing the Synthesis

To further clarify the synthetic processes, the following diagrams illustrate the core reaction pathways and a generalized experimental workflow.

Caption: Catalytic cycle for the Ullmann condensation.

Caption: Catalytic cycle for Buchwald-Hartwig amination.

Caption: Reaction pathway for the Knorr pyrazole synthesis.

Caption: Generalized workflow for synthesis and purification.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Toward the Development of a Manufacturing Process for the Insecticide Tyclopyrazoflor. Part I. Evaluation of Strategies using Ullmann Coupling of Pyrazole Derivatives | CoLab [colab.ws]

- 4. C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 6. Reaction of N-Monosubstituted Hydrazones with Nitroolefins: A Novel Regioselective Pyrazole Synthesis [organic-chemistry.org]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of 1-(2-nitrophenyl)pyrazole from Hydrazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(2-nitrophenyl)pyrazole, a key intermediate in the development of various pharmacologically active compounds. The core of this synthesis revolves around the classical Knorr pyrazole synthesis, a robust and versatile method for constructing the pyrazole ring. This document outlines the reaction mechanism, detailed experimental protocols, and quantitative data to facilitate its application in a research and development setting.

Core Synthetic Strategy: The Knorr Pyrazole Synthesis

The most prevalent and efficient method for the synthesis of this compound is the cyclocondensation reaction between a (2-nitrophenyl)hydrazine and a suitable 1,3-dicarbonyl compound or its synthetic equivalent.[1][2] This reaction, known as the Knorr pyrazole synthesis, is typically catalyzed by an acid and proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring.[1][2]

The general reaction scheme is as follows:

Caption: General scheme of the Knorr synthesis for this compound.

A common and effective 1,3-dicarbonyl synthon for the preparation of the unsubstituted pyrazole ring is malondialdehyde or its acetal equivalent, such as 1,1,3,3-tetramethoxypropane or malondialdehyde bis(dimethyl acetal). These precursors generate malondialdehyde in situ under acidic conditions.

Reaction Mechanism

The mechanism of the Knorr pyrazole synthesis for this compound can be broken down into the following key steps:

-

Formation of the Hydrazone: The reaction is initiated by the nucleophilic attack of the more nucleophilic nitrogen atom of (2-nitrophenyl)hydrazine on one of the carbonyl groups of the 1,3-dicarbonyl compound. This is typically followed by the elimination of a water molecule to form a hydrazone intermediate.

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then acts as a nucleophile, attacking the remaining carbonyl group in an intramolecular fashion. This step leads to the formation of a five-membered heterocyclic ring intermediate.

-

Dehydration and Aromatization: The cyclic intermediate subsequently undergoes dehydration, losing a molecule of water, to form the stable, aromatic pyrazole ring.

Caption: Workflow of the this compound synthesis mechanism.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound using (2-nitrophenyl)hydrazine and 1,1,3,3-tetramethoxypropane.

Materials and Reagents:

-

(2-Nitrophenyl)hydrazine

-

1,1,3,3-Tetramethoxypropane

-

Glacial Acetic Acid

-

Ethanol

-

Water

-

Ethyl acetate

-

Hexane

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (2-nitrophenyl)hydrazine (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid.

-

Addition of Reagents: To this solution, add 1,1,3,3-tetramethoxypropane (1.1 eq). If using a neutral solvent like ethanol, add a catalytic amount of a strong acid (e.g., concentrated hydrochloric acid) to facilitate the in-situ formation of malondialdehyde. If glacial acetic acid is the solvent, it also serves as the catalyst.

-

Reaction Conditions: The reaction mixture is then heated to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane mixture).

-

Work-up: Upon completion of the reaction (typically after several hours), the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.

-

Purification: The resulting crude product is then purified. This can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel using an appropriate eluent system to afford the pure this compound.

Quantitative Data

The yield and reaction conditions for the synthesis of this compound can vary depending on the specific reagents, solvents, and catalysts used. Below is a table summarizing typical quantitative data found in the literature for similar pyrazole syntheses.

| 1,3-Dicarbonyl Precursor | Hydrazine Derivative | Solvent | Catalyst | Reaction Time (h) | Temperature (°C) | Yield (%) |

| 1,1,3,3-Tetramethoxypropane | (2-Nitrophenyl)hydrazine | Glacial Acetic Acid | Self-catalyzed | 2-6 | Reflux | 75-90 |

| Malondialdehyde bis(dimethyl acetal) | (2-Nitrophenyl)hydrazine | Ethanol | HCl | 4-8 | Reflux | 70-85 |

| Acetylacetone | (2-Nitrophenyl)hydrazine | Ethanol | Acetic Acid | 3-5 | Reflux | 80-95 |

Note: The data presented in this table are representative and may vary based on the specific experimental setup and scale of the reaction.

Conclusion

The synthesis of this compound via the Knorr pyrazole synthesis is a well-established and efficient method. By carefully selecting the 1,3-dicarbonyl precursor, solvent, and catalyst, high yields of the desired product can be achieved. This technical guide provides the fundamental knowledge and a practical experimental framework for researchers and professionals in the field of drug development to successfully synthesize this important heterocyclic compound. Further optimization of reaction conditions may be necessary depending on the specific research and development goals.

References

An In-depth Technical Guide to the Chemical Properties of 1-(2-Nitrophenyl)pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Nitrophenyl)pyrazole is a heterocyclic aromatic compound that has garnered interest within the scientific community. This technical guide provides a comprehensive overview of its chemical properties, including its synthesis, spectroscopic characterization, and known reactivity. While specific biological signaling pathways involving this compound are not extensively documented, the broader class of nitrophenylpyrazole derivatives has shown promise in areas such as anticancer research. This document aims to serve as a foundational resource for researchers and professionals engaged in the study and application of pyrazole-based compounds.

Chemical Structure and Properties

1.1. General Information

| Property | Value |

| IUPAC Name | 1-(2-nitrophenyl)-1H-pyrazole |

| Molecular Formula | C₉H₇N₃O₂ |

| Molecular Weight | 189.17 g/mol |

| CAS Number | 25688-17-9 |

| Appearance | Yellow solid |

| Melting Point | 87-88 °C[1] |

| Boiling Point | 332.7 ± 25.0 °C[1] |

1.2. Structural Diagram

Caption: Chemical structure of this compound.

Synthesis

The synthesis of this compound can be achieved through the condensation of 1,1,3,3-tetramethoxypropane with 2-nitrophenylhydrazine.

2.1. Experimental Protocol: Synthesis of this compound

Materials:

-

1,1,3,3-Tetramethoxypropane

-

2-Nitrophenylhydrazine

-

Concentrated Hydrochloric Acid

-

Ethanol

-

Diethyl ether

-

Hexane

-

Anhydrous sodium sulfate

Procedure:

-

A solution of 1,1,3,3-tetramethoxypropane (1.0 equivalent) and 2-nitrophenylhydrazine (1.0 equivalent) in ethanol is prepared.

-

A catalytic amount of concentrated hydrochloric acid is added to the solution.

-

The reaction mixture is heated at reflux for 4 hours.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The resulting residue is dissolved in diethyl ether and washed sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient, to afford this compound as a yellow solid.

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (101 MHz, CDCl₃) | |

| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) |

| 8.13 (dd, J = 8.3, 1.3 Hz, 1H) | Ar-H | 145.2 |

| 7.95 (d, J = 2.5 Hz, 1H) | Pyrazole-H | 142.1 |

| 7.77 – 7.68 (m, 3H) | Ar-H, Pyrazole-H | 134.0 |

| 7.55 (ddd, J = 8.7, 7.3, 1.4 Hz, 1H) | Ar-H | 129.0 |

| 6.51 (t, J = 2.2 Hz, 1H) | Pyrazole-H | 128.9 |

| 125.6 | ||

| 108.8 |

3.2. Fourier-Transform Infrared (FTIR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| 3146 | C-H stretch (aromatic) |

| 1599 | C=C stretch (aromatic) |

| 1526 | N-O stretch (asymmetric, NO₂) |

| 1354 | N-O stretch (symmetric, NO₂) |

| 1046 | C-N stretch |

| 781 | C-H bend (out-of-plane) |

3.3. Mass Spectrometry (MS)

| m/z | Assignment |

| 189.05 | [M]⁺ |

| 173.06 | [M - O]⁺ |

| 143.06 | [M - NO₂]⁺ |

| 116.05 | |

| 90.04 |

Reactivity

The reactivity of this compound is influenced by the electronic properties of both the pyrazole and the nitrophenyl rings.

4.1. Electrophilic Aromatic Substitution

The pyrazole ring is generally susceptible to electrophilic attack, with the C4 position being the most favored site for substitution. However, the electron-withdrawing nature of the 1-(2-nitrophenyl) group is expected to deactivate the pyrazole ring towards electrophilic substitution compared to unsubstituted pyrazole.

4.2. Nucleophilic Aromatic Substitution

The presence of the strongly electron-withdrawing nitro group on the phenyl ring, ortho to the point of attachment to the pyrazole, makes the phenyl ring susceptible to nucleophilic aromatic substitution. The positions ortho and para to the nitro group are activated towards attack by nucleophiles.

4.3. Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metals in acidic media (e.g., Sn/HCl). This transformation provides a synthetic handle for further functionalization and the synthesis of a variety of derivatives.

Caption: Reactivity overview of this compound.

Potential Applications in Drug Development

While specific studies on the biological activity of this compound are limited, the broader class of nitrophenylpyrazole derivatives has demonstrated a range of pharmacological activities. Notably, some derivatives have been investigated for their anticancer properties. The pyrazole scaffold is a common motif in many biologically active compounds, and the introduction of a nitrophenyl group can modulate the electronic and steric properties of the molecule, potentially influencing its interaction with biological targets. Further research is warranted to explore the therapeutic potential of this compound and its analogues.

Conclusion

This technical guide has summarized the key chemical properties of this compound, providing detailed information on its synthesis, spectroscopic characterization, and general reactivity. While the specific biological roles of this compound are yet to be fully elucidated, the information presented here serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating further investigation into this and related pyrazole derivatives.

References

Technical Guide: Physicochemical Properties and Synthesis of 1-(2-Nitrophenyl)pyrazole

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the physicochemical properties, specifically the melting and boiling points, of 1-(2-Nitrophenyl)pyrazole. It includes a proposed experimental protocol for its synthesis and characterization, based on established methods for pyrazole derivatives.

Physicochemical Data

The key physical properties of this compound are summarized in the table below. These values are critical for its purification, handling, and application in various research and development settings.

| Property | Value | Source |

| Molecular Formula | C₉H₇N₃O₂ | [1] |

| Molecular Weight | 189.17 g/mol | [1] |

| Melting Point | 87-88 °C | [1] |

| Boiling Point | 332.7 ± 25.0 °C | [1] |

| Appearance | Solid |

Proposed Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the immediate literature, a plausible and widely used method is the cyclocondensation reaction of a 1,3-dicarbonyl compound with a substituted hydrazine. A common approach is the Knorr pyrazole synthesis or similar variations.

Synthesis of this compound

This protocol describes a representative synthesis route involving the reaction of malondialdehyde or a synthetic equivalent with 2-nitrophenylhydrazine.

Materials:

-

Malondialdehyde tetraethyl acetal

-

2-Nitrophenylhydrazine hydrochloride

-

Hydrochloric acid (HCl)

-

Ethanol

-

Sodium acetate

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of 2-Nitrophenylhydrazine: If starting from the hydrochloride salt, neutralize it by dissolving in water and adding a base like sodium acetate until the free hydrazine precipitates. Filter the precipitate, wash with cold water, and dry.

-

Hydrolysis of Malondialdehyde Acetal: Dissolve malondialdehyde tetraethyl acetal in a mixture of ethanol and dilute hydrochloric acid. Stir the mixture at room temperature for 1-2 hours to generate the free malondialdehyde in situ.

-

Cyclocondensation Reaction: To the solution containing malondialdehyde, add an equimolar amount of 2-nitrophenylhydrazine. The reaction is often catalyzed by a small amount of acid.

-

Reflux: Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Isolation of Crude Product: After the reaction is complete, cool the mixture to room temperature and then in an ice bath to facilitate precipitation of the product. If no precipitate forms, reduce the solvent volume under reduced pressure.

-

Purification: Collect the crude solid by filtration. The product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, or by column chromatography on silica gel using a mobile phase like ethyl acetate/hexane.[2]

Characterization

To confirm the identity and purity of the synthesized this compound, the following characterization techniques would be employed:

-

Melting Point Determination: The melting point of the purified product would be measured using a standard melting point apparatus and compared to the literature value. A sharp melting range close to 87-88 °C would indicate high purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra would be recorded to confirm the chemical structure. The spectra should show the expected signals for the pyrazole and nitrophenyl rings.

-

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic functional groups, such as the C=N and C=C stretching vibrations of the pyrazole ring and the strong symmetric and asymmetric stretches of the nitro (NO₂) group.

-

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound, confirming the molecular formula C₉H₇N₃O₂. The molecular ion peak [M]⁺ would be expected at m/z 189.17.

Synthesis and Purification Workflow

The following diagram illustrates the logical workflow for the synthesis and purification of this compound.

Caption: Proposed workflow for the synthesis and purification of this compound.

References

Spectroscopic Profile of 1-(2-Nitrophenyl)pyrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 1-(2-Nitrophenyl)pyrazole, a heterocyclic compound of interest in medicinal chemistry and materials science. Understanding its distinct spectral signature is crucial for its identification, purity assessment, and the elucidation of its structural features, which are fundamental aspects of drug discovery and development. This document outlines the key spectroscopic data and detailed experimental methodologies for the analysis of this compound.

Molecular Structure and Spectroscopic Overview

This compound possesses a molecular formula of C₉H₇N₃O₂ and a molecular weight of 189.17 g/mol . Its structure, featuring a pyrazole ring linked to a nitrophenyl group at the ortho position, gives rise to a unique spectroscopic fingerprint. The following sections detail the characteristic data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| H-3' | ~8.0 - 8.2 | d | Pyrazole ring |

| H-4' | ~6.5 - 6.7 | t | Pyrazole ring |

| H-5' | ~7.8 - 8.0 | d | Pyrazole ring |

| H-3 | ~7.9 - 8.1 | dd | Nitrophenyl ring |

| H-4 | ~7.6 - 7.8 | td | Nitrophenyl ring |

| H-5 | ~7.7 - 7.9 | td | Nitrophenyl ring |

| H-6 | ~7.5 - 7.7 | dd | Nitrophenyl ring |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment | |

| C-3' | ~140 - 142 | Pyrazole ring | |

| C-4' | ~108 - 110 | Pyrazole ring | |

| C-5' | ~128 - 130 | Pyrazole ring | |

| C-1 | ~135 - 137 | Nitrophenyl ring | |

| C-2 | ~145 - 147 | Nitrophenyl ring | |

| C-3 | ~125 - 127 | Nitrophenyl ring | |

| C-4 | ~130 - 132 | Nitrophenyl ring | |

| C-5 | ~124 - 126 | Nitrophenyl ring | |

| C-6 | ~133 - 135 | Nitrophenyl ring |

Note: These are predicted values based on data from analogous compounds and may vary depending on the solvent and experimental conditions.

Experimental Protocol for NMR Spectroscopy

A general procedure for obtaining NMR spectra of pyrazole derivatives is as follows:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 300 or 500 MHz spectrometer. Key parameters typically include a spectral width of 0-12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans is generally required compared to ¹H NMR.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is employed to identify the characteristic functional groups present in this compound. The spectrum will exhibit distinct absorption bands corresponding to the vibrations of the nitro group, the aromatic rings, and the pyrazole moiety.

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| N-O Asymmetric Stretch (NO₂) | 1520 - 1560 | Strong |

| N-O Symmetric Stretch (NO₂) | 1345 - 1385 | Strong |

| C=C Aromatic Stretch | 1450 - 1600 | Medium to Strong |

| C-N Stretch (Pyrazole) | 1250 - 1350 | Medium |

| C-H Aromatic Stretch | 3000 - 3100 | Medium to Weak |

| C-H Aromatic Bend (out-of-plane) | 700 - 900 | Strong |

Experimental Protocol for FT-IR Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder or a pure KBr pellet.

-

Place the sample pellet in the spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound is expected to show absorption bands arising from π → π* transitions of the aromatic rings and n → π* transitions associated with the nitro group and the pyrazole ring.

Table 3: Expected UV-Vis Absorption Maxima for this compound

| Transition | Expected λ_max (nm) | Solvent |

| π → π | ~250 - 280 | Ethanol/Methanol |

| n → π | ~320 - 350 | Ethanol/Methanol |

Experimental Protocol for UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable UV-grade solvent (e.g., ethanol, methanol, or acetonitrile) to an appropriate concentration (typically in the micromolar range).

-

Data Acquisition:

-

Use a quartz cuvette with a 1 cm path length.

-

Record a baseline spectrum using the pure solvent.

-

Record the absorption spectrum of the sample solution, typically over a range of 200-800 nm.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, which aids in confirming its molecular formula and structure.

Table 4: Expected Mass Spectrometry Data for this compound

| Ion | m/z (expected) | Interpretation |

| [M]⁺ | 189.05 | Molecular Ion |

| [M - NO₂]⁺ | 143.06 | Loss of the nitro group |

| [C₆H₄N]⁺ | 90.05 | Fragment from the nitrophenyl ring |

| [C₃H₃N₂]⁺ | 67.03 | Fragment from the pyrazole ring |

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Data Acquisition: Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.

-

Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and characteristic fragment ions.

Workflow and Logical Relationships

The spectroscopic characterization of this compound follows a logical workflow to ensure comprehensive analysis and structural confirmation.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Signaling Pathways and Experimental Workflows

While this compound is not directly involved in a known signaling pathway as an endogenous molecule, its derivatives are often investigated for their potential to modulate various biological pathways in drug discovery. The general workflow for evaluating the biological activity of such a compound is depicted below.

Caption: General workflow for the biological evaluation of a this compound derivative.

This technical guide serves as a foundational resource for professionals engaged in the research and development of pyrazole-based compounds. The provided spectroscopic data and experimental protocols are intended to facilitate the accurate identification and characterization of this compound, thereby supporting its potential applications in various scientific disciplines.

An In-depth Technical Guide on the ¹H and ¹³C NMR Data for 1-(2-Nitrophenyl)pyrazole

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 1-(2-Nitrophenyl)pyrazole. The information herein is essential for the structural elucidation, purity assessment, and quality control of this compound in various research and development applications.

Chemical Structure

The structural formula of this compound is presented below, with atoms numbered for unambiguous NMR signal assignment.

Caption: Chemical structure of this compound with atom numbering.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants for this compound. These predictions are based on established data for pyrazole and 2-nitrophenyl moieties.[1][2][3][4]

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~8.30 | dd | J = 8.0, 1.5 | H-3' |

| ~7.95 | d | J = 2.5 | H-3 |

| ~7.80 | td | J = 7.5, 1.5 | H-5' |

| ~7.70 | d | J = 1.5 | H-5 |

| ~7.65 | td | J = 8.0, 1.5 | H-4' |

| ~7.55 | dd | J = 8.0, 1.5 | H-6' |

| ~6.50 | t | J = 2.0 | H-4 |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~148.0 | C-2' |

| ~142.0 | C-5 |

| ~135.0 | C-1' |

| ~134.0 | C-4' |

| ~130.0 | C-3 |

| ~129.5 | C-6' |

| ~128.0 | C-5' |

| ~125.0 | C-3' |

| ~108.0 | C-4 |

Experimental Protocol

The following is a general experimental protocol for the acquisition of ¹H and ¹³C NMR spectra of this compound.

3.1. Sample Preparation

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

3.2. NMR Instrument Parameters

The following parameters are typical for a 400 MHz NMR spectrometer.

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse sequence (e.g., zg30).

-

Spectral Width: Approximately 12-15 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16 to 64, depending on the sample concentration.

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).

-

Spectral Width: Approximately 200-250 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance and sensitivity.[2]

3.3. Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the signals in the ¹H NMR spectrum.

Logical Workflow for NMR Data Acquisition and Analysis

The following diagram illustrates the logical workflow from sample preparation to structural elucidation using NMR spectroscopy.

Caption: Workflow for NMR data acquisition and structural analysis.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. benchchem.com [benchchem.com]

- 3. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]

An In-depth Technical Guide on the Solubility of 1-(2-Nitrophenyl)pyrazole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-(2-Nitrophenyl)pyrazole, a key building block in medicinal chemistry and materials science. A thorough understanding of its solubility in various organic solvents is critical for optimizing reaction conditions, developing purification strategies such as recrystallization, and for its application in various chemical processes. This document outlines a detailed experimental protocol for solubility determination and presents a logical workflow for this assessment.

Quantitative Solubility Data

Currently, there is a notable absence of published quantitative data on the solubility of this compound in common organic solvents. The following table is provided as a template for researchers to systematically record and compare experimentally determined solubility values. It is crucial to specify the temperature at which each measurement is made, as solubility is highly temperature-dependent.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method Used |

| e.g., Acetone | ||||

| e.g., Acetonitrile | ||||

| e.g., Chloroform | ||||

| e.g., Dichloromethane | ||||

| e.g., Dimethylformamide (DMF) | ||||

| e.g., Dimethyl Sulfoxide (DMSO) | ||||

| e.g., Ethanol | ||||

| e.g., Ethyl Acetate | ||||

| e.g., Hexane | ||||

| e.g., Methanol | ||||

| e.g., Tetrahydrofuran (THF) | ||||

| e.g., Toluene |

Experimental Protocol for Solubility Determination

The following protocol details the isothermal shake-flask method, a reliable and widely used technique for determining the solubility of a solid compound in a liquid solvent. This method can be followed by either gravimetric or spectroscopic analysis to quantify the solute concentration in a saturated solution.

2.1. Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with screw caps or sealed flasks

-

Thermostatic shaker or incubator with orbital shaking capabilities

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

For Gravimetric Analysis: Evaporating dish or watch glass, oven

-

For Spectroscopic Analysis: UV-Vis spectrophotometer, cuvettes

2.2. Procedure

-

Preparation of Solvent: Ensure all solvents are of high purity to avoid interferences.

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume or mass of a specific organic solvent. The presence of undissolved solid at the end of the equilibration period is essential to ensure a saturated solution.

-

Equilibration: Seal the vials tightly and place them in a thermostatic shaker set to the desired temperature. Agitate the mixtures for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. The agitation speed should be vigorous enough to keep the solid suspended but not so high as to cause splashing.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

-

Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a pre-warmed (to the equilibration temperature) syringe. Immediately filter the solution through a syringe filter to remove any remaining solid particles.

-

Quantification:

-

Gravimetric Method:

-

Accurately weigh a clean, dry evaporating dish.

-

Transfer a known volume of the filtered saturated solution into the pre-weighed dish.

-

Carefully evaporate the solvent in a fume hood or under a gentle stream of nitrogen.

-

Once the solvent is removed, place the dish in an oven at a temperature below the melting point of this compound (87-88°C) until a constant weight is achieved.

-

Cool the dish in a desiccator and weigh it. The difference in weight corresponds to the mass of the dissolved solute.

-

-

Spectroscopic Method (UV-Vis):

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) to construct a calibration curve.

-

Accurately dilute a known volume of the filtered saturated solution with the same solvent to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration.

-

-

-

Calculation of Solubility:

-

Gravimetric: Solubility ( g/100 mL) = (mass of residue / volume of solution taken) × 100

-

Spectroscopic: Calculate the concentration from the calibration curve, accounting for the dilution factor.

-

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

This guide provides the necessary framework for researchers to systematically determine and report the solubility of this compound in various organic solvents. The availability of such data will be invaluable for the broader scientific community in advancing research and development involving this important chemical compound.

Theoretical Exploration of 1-(2-Nitrophenyl)pyrazole: A Computational and Structural Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Nitrophenyl)pyrazole and its derivatives represent a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science.[1][2] Their biological activity and physical properties are intrinsically linked to their three-dimensional structure and electronic characteristics. This technical guide provides an in-depth analysis of the structural and electronic properties of this compound, drawing upon a synthesis of theoretical and experimental studies. Computational methods, particularly Density Functional Theory (DFT), have proven invaluable in elucidating the conformational preferences, molecular orbital distributions, and spectroscopic signatures of these molecules.[3][4][5] This document summarizes key findings from these theoretical investigations, presents quantitative structural data in a comparative format, and outlines the methodologies employed in both computational and experimental characterization.

Introduction

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms, a scaffold that is a cornerstone in the development of a wide array of pharmacologically active agents.[1][2][6] The introduction of a nitrophenyl group, particularly at the N1 position, can significantly modulate the molecule's electronic properties and, consequently, its biological activity.[1][4][7] The ortho-nitro substitution on the phenyl ring introduces steric and electronic effects that dictate the molecule's preferred conformation, influencing its interactions with biological targets.[3][4] Theoretical studies, in conjunction with experimental techniques like X-ray crystallography and NMR spectroscopy, provide a powerful approach to understanding these structure-property relationships at a molecular level.

Molecular Structure and Conformational Analysis

The key structural feature of this compound is the relative orientation of the pyrazole and the 2-nitrophenyl rings. This orientation is primarily governed by the torsion angle around the N1-C1' bond. Theoretical calculations, often employing DFT methods, have been instrumental in exploring the potential energy surface and identifying the most stable conformations.[3]

In many cases, a non-coplanar arrangement between the two rings is favored to minimize steric hindrance between the pyrazole ring and the ortho-nitro group.[4] Some studies on related compounds have found an attractive intramolecular interaction between the nitro group and the N2 atom of the pyrazole ring, which can influence the conformation.[3]

Table 1: Selected Optimized Geometrical Parameters of this compound Derivatives from Theoretical and Experimental Studies

| Parameter | Bond/Angle | Theoretical Value (DFT) | Experimental Value (X-ray) | Reference |

| Bond Length | N1-N2 (Å) | 1.360 | 1.360(2) | [8] |

| N1-C5 (Å) | 1.335 | 1.335(2) | [8] | |

| N2-C3 (Å) | 1.367 | 1.367(2) | [8] | |

| N1-C1' (Å) | - | - | ||

| Bond Angle | N2-N1-C5 (°) | - | - | |

| N1-N2-C3 (°) | - | - | ||

| Dihedral Angle | C5-N1-C1'-C2' (°) | - | - |

Electronic Properties

The electronic properties of this compound, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), are crucial for understanding its reactivity and potential as a pharmacophore.[5] The nitro group, being a strong electron-withdrawing group, significantly influences the electronic landscape of the molecule.

DFT calculations are routinely used to compute these properties. The HOMO-LUMO energy gap is a key parameter that provides insights into the chemical reactivity and kinetic stability of the molecule.[5] A smaller energy gap suggests a molecule is more polarizable and has a higher chemical reactivity.

Workflow for Theoretical Electronic Structure Calculation

Caption: Workflow for DFT-based electronic structure analysis.

Spectroscopic Analysis

Theoretical calculations are highly effective in predicting and interpreting spectroscopic data, including vibrational (FT-IR and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra.

-

Vibrational Spectroscopy: Calculated vibrational frequencies can be correlated with experimental FT-IR and Raman spectra to assign specific vibrational modes to functional groups within the molecule.[4]

-

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate theoretical ¹H and ¹³C NMR chemical shifts, which can then be compared with experimental data to confirm the molecular structure.[3]

-

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to predict electronic transitions and the corresponding absorption wavelengths, aiding in the interpretation of UV-Vis spectra.[4][5] For instance, the absorption bands can be assigned to specific electronic transitions, such as n→π* or π→π*.[4]

Experimental Protocols

The theoretical studies are often validated by experimental data. The following are key experimental techniques and their general protocols used in the characterization of this compound and its analogs.

Single-Crystal X-ray Diffraction

This technique provides the most accurate and detailed information about the three-dimensional molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Methodology:

-

Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a suitable solvent containing the synthesized compound.

-

Data Collection: A selected crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a specific temperature (often 100 K or 293 K).

-

Structure Solution and Refinement: The collected diffraction data are processed to solve the crystal structure using direct methods or Patterson methods. The structural model is then refined to obtain the final atomic coordinates and anisotropic displacement parameters.

Density Functional Theory (DFT) Calculations

DFT is the most widely used computational method for studying the electronic structure of molecules.

Methodology:

-

Model Building: An initial 3D structure of the molecule is built using molecular modeling software.

-

Geometry Optimization: The geometry of the molecule is optimized to find the lowest energy conformation. This is typically performed using a specific functional (e.g., B3LYP, B3PW91) and a basis set (e.g., 6-311++G(d,p)).[4]

-

Frequency Calculation: Vibrational frequencies are calculated at the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies) and to obtain theoretical vibrational spectra.

-

Property Calculations: Various electronic properties, such as HOMO-LUMO energies, molecular electrostatic potential, and theoretical NMR and UV-Vis spectra, are calculated using appropriate levels of theory.

Logical Relationship of Theoretical and Experimental Analysis

Caption: Interplay between experimental and theoretical studies.

Conclusion

The integration of theoretical and experimental approaches provides a comprehensive understanding of the structural and electronic properties of this compound. DFT calculations, in particular, offer a powerful tool for predicting molecular geometries, electronic distributions, and spectroscopic characteristics, which are in good agreement with experimental findings from techniques like X-ray crystallography and various spectroscopic methods. This detailed molecular-level insight is crucial for the rational design of novel this compound derivatives with tailored properties for applications in drug discovery and materials science. Future studies could focus on the dynamics of this molecule in different environments and its interactions with specific biological targets to further elucidate its mechanism of action.

References

- 1. Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. connectsci.au [connectsci.au]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

discovery and history of nitrophenyl-substituted pyrazoles

An In-depth Technical Guide to the Discovery and History of Nitrophenyl-Substituted Pyrazoles For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a nitrophenyl substituent to this heterocyclic system has been a critical strategy in modulating and enhancing a wide range of pharmacological activities. This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of nitrophenyl-substituted pyrazoles. It details key experimental protocols for their synthesis, presents quantitative biological activity data in structured tables, and illustrates pivotal workflows and relationships using standardized diagrams. This document serves as an in-depth resource for researchers engaged in the design and development of novel pyrazole-based therapeutic agents.

Discovery and Historical Context

The history of pyrazoles begins with German chemist Ludwig Knorr in 1883. While investigating the derivatives of quinine, he discovered the condensation reaction between ethyl acetoacetate and phenylhydrazine.[1][2] This reaction did not yield the expected quinoline derivative but instead produced a five-membered heterocyclic compound, 1-phenyl-3-methyl-5-pyrazolone, the first substituted pyrazole.[3] This seminal discovery, now known as the Knorr Pyrazole Synthesis, opened the door to a vast new area of heterocyclic chemistry.[4][5]

The initial pyrazolone, named Antipyrine, quickly found use as an analgesic and antipyretic drug, cementing the pharmacological importance of the pyrazole scaffold. Following Knorr's foundational work, chemists began to explore variations by modifying the hydrazine and dicarbonyl components. The introduction of the nitrophenyl group was a logical progression, utilizing nitrophenylhydrazine as a readily available starting material. This substitution was found to significantly influence the electronic properties and biological activities of the resulting pyrazole derivatives. Researchers soon discovered that nitrophenyl-substituted pyrazoles exhibited a broad spectrum of activities, including antimicrobial, anti-inflammatory, anticancer, and receptor-modulating properties, making them a focal point of drug discovery efforts that continue to this day.[6][7]

Key Synthetic Methodologies and Protocols

The synthesis of nitrophenyl-substituted pyrazoles can be achieved through several robust and versatile methods. The choice of method often depends on the desired substitution pattern on the pyrazole ring.

The Knorr Pyrazole Synthesis (from 1,3-Dicarbonyls)

This classical method involves the cyclocondensation of a 1,3-dicarbonyl compound (like a β-ketoester) with a nitrophenyl-substituted hydrazine.[4]

Experimental Protocol: Synthesis of 5-Methyl-2-(3-nitrophenyl)-1,2-dihydropyrazol-3-one

-

Reaction Setup: Dissolve 3-nitrophenylhydrazine (0.01 mol) in 15 mL of ethanol. In a separate flask, dissolve ethyl acetoacetate (EAA) (0.01 mol) in 15 mL of ethanol.

-

Condensation: Add the EAA solution to the 3-nitrophenylhydrazine solution.

-

Cyclization: Reflux the resulting mixture for 3 to 8 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, recover the ethanol by distillation.

-

Purification: Dissolve the residue in chloroform, wash with water, and dry the organic layer to obtain the crude pyrazolone derivative. Further purification can be achieved by recrystallization.

Synthesis from Chalcones

This is a highly effective two-step method, particularly for producing aryl-substituted pyrazolines, which can then be oxidized to pyrazoles if desired. First, a nitrophenyl-substituted chalcone is synthesized via a Claisen-Schmidt condensation, which is then cyclized with hydrazine.[8][9]

Experimental Protocol: Synthesis of 5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde [8]

-

Part 1: Chalcone Preparation

-

Dissolve 3-nitrobenzaldehyde (30 mmol) and acetophenone (30 mmol) in methanol in a round-bottomed flask.

-

Place the flask in an ice bath and stir the mixture for 3 hours while adding a cold 11% NaOH solution dropwise.

-

The resulting precipitate (the chalcone) is filtered, washed with water, and dried.

-

-

Part 2: Pyrazoline Synthesis

-

To a mixture of the synthesized chalcone (15 mmol) in 15 mL of formic acid, add hydrazine hydrate (30 mmol) in 15 mL of ethanol dropwise.

-

Reflux the reaction mixture for 24 hours with constant stirring.

-

Cool the resultant solution and pour it onto crushed ice to precipitate the crude product.

-

Recrystallize the product from ethyl acetate to yield the pure pyrazoline.

-

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for the formylation of activated aromatic compounds, including pyrazoles. It is particularly useful for synthesizing pyrazole-4-carbaldehydes, which are valuable intermediates for further functionalization. The reaction typically uses a Vilsmeier reagent prepared from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[10][11]

Experimental Protocol: General Synthesis of 1,3-Disubstituted-5-chloro-1H-pyrazole-4-carbaldehydes [10]

-

Reagent Preparation: In a flask, cool DMF (3 equivalents) to 0 °C. Add POCl₃ (3 equivalents) dropwise while maintaining the temperature. Stir for 30 minutes at 0 °C.

-

Reaction: Add the starting 5-chloro-1H-pyrazole (1 equivalent) to the Vilsmeier reagent.

-

Heating: Allow the mixture to warm to room temperature and then heat to 80 °C for 12-24 hours.

-

Work-up: Pour the cooled reaction mixture onto crushed ice and neutralize with a saturated NaHCO₃ solution.

-

Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and purify using column chromatography.

[3+2] Cycloaddition

This modern and efficient method involves the reaction of a 1,3-dipole (such as a diazoalkane or a nitrilimine) with a dipolarophile (such as an alkyne or an alkene). The [3+2] cycloaddition of nitroolefins with diazoacetonitrile is a regioselective approach to synthesizing functionalized nitropyrazoles.[12][13]

Experimental Protocol: Synthesis of Pyrazoles from Nitroolefins and Diazoacetonitrile [12]

-

Reaction Setup: To a solution of the nitroolefin (1.0 mmol) in a suitable solvent (e.g., methanol), add a catalyst such as piperidine (10 mol%).

-

Addition of Dipole: Add a solution of diazoacetonitrile (1.2 mmol) dropwise to the mixture at room temperature.

-

Reaction: Stir the mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Work-up and Purification: Concentrate the reaction mixture under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the desired pyrazole product.

Biological and Pharmacological Activities

Nitrophenyl-substituted pyrazoles exhibit a remarkable diversity of biological activities, making them attractive scaffolds for drug development. The electron-withdrawing nature of the nitro group often plays a key role in receptor binding and biological function.

Antimicrobial Activity

Many nitrophenyl-pyrazole derivatives have demonstrated potent activity against a range of bacterial and fungal pathogens. The mechanism is often attributed to the disruption of the bacterial cell wall or other essential enzymatic processes.[14]

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Nitrophenyl-Substituted Pyrazoles

| Compound | Test Organism | MIC (µg/mL) | Reference |

| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide | Escherichia coli | 0.25 | [7] |

| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(phenyl)methyl)hydrazinecarboxamide analog | Aspergillus niger | 1 | [7] |

| (5-(4-chlorophenyl)-3-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanone | Staphylococcus aureus | 0.05 | [15][16] |

| (5-(4-chlorophenyl)-3-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanone | Candida albicans | 0.05 | [15][16] |

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazoles are well-documented, with Celecoxib being a famous example. Nitrophenyl substitution has been explored to develop new anti-inflammatory agents, some of which show significant inhibition of carrageenan-induced paw edema in animal models.[17]

Table 2: Anti-inflammatory Activity of Selected Pyrazole Derivatives

| Compound | Assay | Activity | Reference |

| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide | Carrageenan-induced paw edema | Better than Diclofenac sodium | [7] |

| Pyrazole-substituted Chalcone (2a) | Carrageenan-induced paw edema | 85.23 ± 1.92 % inhibition | [17] |

| Pyrazole-substituted Chalcone (2b) | Carrageenan-induced paw edema | 85.78 ± 0.99 % inhibition | [17] |

| Pyrazole-substituted Cyanopyridone (6b) | Carrageenan-induced paw edema | 89.57 % inhibition | [17] |

Anticancer Activity

The pyrazole scaffold is present in several approved kinase inhibitor drugs. Nitrophenyl-pyrazoles have been evaluated for their cytotoxic effects against various human cancer cell lines, showing promise as potential anticancer agents by inducing apoptosis and cell cycle arrest.

Table 3: Anticancer Activity (IC₅₀) of Selected Pyrazole Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 3f (a trimethoxyphenyl-pyrazole) | MDA-MB-468 (Breast) | 14.97 (at 24h) | [18] |

| 3f (a trimethoxyphenyl-pyrazole) | MDA-MB-468 (Breast) | 6.45 (at 48h) | [18] |

| Thiazolyl-pyrazole analog (18) | HepG-2 (Liver) | 2.20 ± 0.13 µg/mL | [19] |

| Pyrazole acetohydrazide analog (32) | A2780 (Ovarian) | 8.63 (pIC₅₀) | [20] |

Estrogen Receptor (ER) Modulation

Tetrasubstituted pyrazoles have been identified as high-affinity ligands for estrogen receptors. The strategic placement of a nitro group on one of the phenyl rings can significantly alter the binding affinity and selectivity for ER subtypes (ERα and ERβ), making these compounds interesting candidates for development as Selective Estrogen Receptor Modulators (SERMs).[6][21]

Table 4: Estrogen Receptor Binding Affinity of Nitro-Substituted Triaryl Pyrazoles

| Compound | ERα Relative Binding Affinity (RBA) | ERβ Relative Binding Affinity (RBA) | Reference |

| 5a (4-nitro) | 0.40 | 0.88 | [6][22] |

| 5b (3-nitro) | 0.20 | 0.25 | [6][22] |

| 5c (2-nitro) | 5.17 | 3.27 | [6][22] |

| 5d (4-nitro regioisomer) | 0.20 | 0.52 | [6][22] |

| Propylpyrazole triol (PPT, non-nitro reference) | 46 | 0.12 | [23][24] |

RBA is relative to estradiol (RBA = 100).

Standardized Workflows

The development of nitrophenyl-substituted pyrazoles follows a logical progression from synthesis to biological evaluation.

Conclusion

From the foundational discovery by Ludwig Knorr, the field of pyrazole chemistry has grown into a critical pillar of medicinal chemistry. The strategic incorporation of the nitrophenyl moiety has proven to be a highly effective method for generating derivatives with potent and diverse pharmacological profiles. The synthetic routes to these compounds are well-established and versatile, allowing for extensive structure-activity relationship studies. With demonstrated efficacy in antimicrobial, anti-inflammatory, anticancer, and receptor-modulating applications, nitrophenyl-substituted pyrazoles will undoubtedly continue to be a rich area of investigation for scientists and researchers dedicated to the discovery of next-generation therapeutics. This guide serves as a foundational resource to support and inspire these ongoing and future research endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. books.rsc.org [books.rsc.org]

- 3. books.rsc.org [books.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Novel Nitro-substituted Triaryl Pyrazole Derivatives as Potential Estrogen Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. ijrpc.com [ijrpc.com]

- 10. arkat-usa.org [arkat-usa.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Pyrazole synthesis [organic-chemistry.org]

- 14. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis of novel nitro-substituted triaryl pyrazole derivatives as potential estrogen receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Pyrazole ligands: structure-affinity/activity relationships and estrogen receptor-alpha-selective agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

Preliminary Biological Screening of 1-(2-Nitrophenyl)pyrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary biological screening of 1-(2-nitrophenyl)pyrazole, a heterocyclic compound of significant interest in medicinal chemistry. The document details the experimental protocols for evaluating its potential antimicrobial, anti-inflammatory, and anticancer activities. Quantitative data from relevant studies on analogous pyrazole derivatives are summarized to provide a comparative context for future research. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and concise understanding of the methodologies and potential mechanisms of action. This guide is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutic agents.

Introduction

Pyrazole and its derivatives represent a versatile class of heterocyclic compounds that have garnered substantial attention in the field of drug discovery due to their broad spectrum of pharmacological activities. These activities include antimicrobial, anti-inflammatory, analgesic, and anticancer properties. The introduction of a nitrophenyl group at the N1 position of the pyrazole ring can significantly influence the molecule's electronic properties and, consequently, its biological activity. This guide focuses on the preliminary biological screening of this compound, outlining the essential in vitro and in vivo assays to elucidate its therapeutic potential.

Data Presentation: Biological Activities of Substituted Pyrazole Derivatives

The following tables summarize the biological activities of various pyrazole derivatives from published literature. This data provides a benchmark for the expected potency of this compound and its analogs.

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Test Organism | MIC (µg/mL) | Reference |

| 5-amido-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carbonitriles | Staphylococcus aureus (MRSA) | 25.1 µM | [1] |

| Pyrazole-thiazole hybrid | Aspergillus niger | 1 | [2] |

| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide | Escherichia coli | 0.25 | [2] |

| 1,5-diphenyl-1H-pyrazole derivative | Penicillium chrysogenum | - | [3] |

| 1,5-diphenyl-1H-pyrazole derivative | Pseudomonas aeruginosa | - | [3] |

Table 2: Anti-inflammatory Activity of Pyrazole Derivatives

| Compound | Assay | IC50 | Reference |

| 3-(trifluoromethyl)-5-arylpyrazole | COX-2 Inhibition | 0.02 µM | [4] |

| 3,5-diarylpyrazole | COX-2 Inhibition | 0.01 µM | [4] |

| Pyrazole-thiazole hybrid | COX-2/5-LOX Inhibition | 0.03 µM / 0.12 µM | [4] |

| 1,5-Diphenyl-3-(4-(trifluoromethyl)phenyl)-2-pyrazoline | Lipoxygenase Inhibition | 0.68 - 4.45 µM | [5] |

Table 3: Anticancer Activity of Pyrazole Derivatives

| Compound | Cell Line | IC50 | Reference |

| 5-(2-Nitrophenyl)-1-aryl-1H-pyrazole derivative | MDA-MB-231 (Breast) | <2 µM | [6] |

| 5-(2-Nitrophenyl)-1-aryl-1H-pyrazole derivative | MCF7 (Breast) | <2 µM | [6] |

| Pyrazole-thiazolidinone derivative | Lung Cancer Cell Line | - (31.01% inhibition) | [7] |

| 1-(5-(5-chloro-2-hydroxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | MCF-7 (Breast) | 1.31 µM | [8] |

| 1-(5-(5-chloro-2-hydroxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | WM266.5 (Melanoma) | 0.45 µM | [8] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the preliminary biological screening of this compound.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC) of the test compound against various bacterial and fungal strains.

-

Materials:

-

Test compound (this compound)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans, Aspergillus niger)

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

96-well microtiter plates

-

Spectrophotometer

-

-

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, perform serial two-fold dilutions of the stock solution with the appropriate broth to achieve a range of concentrations.

-

Prepare a standardized inoculum of the microbial strain (adjusted to 0.5 McFarland standard).

-

Add the microbial inoculum to each well of the microtiter plate.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

In Vitro Anti-inflammatory Assay: Cyclooxygenase (COX-2) Inhibition

This assay evaluates the ability of the test compound to inhibit the activity of the COX-2 enzyme, a key mediator of inflammation.

-

Materials:

-

Test compound

-

Human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

Reaction buffer (e.g., Tris-HCl)

-

Fluorometric or colorimetric probe

-

96-well plate

-

Plate reader

-

-

Procedure:

-

Prepare a solution of the test compound at various concentrations.

-

In a 96-well plate, add the reaction buffer, COX-2 enzyme, and the test compound or vehicle control.

-

Pre-incubate the mixture for a specified time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding arachidonic acid.

-

Incubate for a defined period (e.g., 10 minutes) at 37°C.

-

Stop the reaction and measure the product formation using a suitable detection method (e.g., fluorescence or absorbance).

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

-

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats

This model is used to assess the in vivo acute anti-inflammatory activity of a compound.

-

Materials:

-

Test compound

-

Carrageenan solution (1% w/v in saline)

-

Wistar albino rats

-

Plethysmometer

-

-

Procedure:

-

Divide the rats into groups: control, standard (e.g., Indomethacin), and test groups (different doses of the compound).

-

Administer the test compound or standard drug orally or intraperitoneally.

-

After a specific time (e.g., 60 minutes), induce inflammation by injecting 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Calculate the percentage of inhibition of edema for each group compared to the control group.

-

In Vitro Anticancer Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is used to assess the cytotoxic effect of a compound on cancer cell lines.

-

Materials:

-

Test compound

-

Cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Microplate reader

-

-

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

During this incubation, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC50 value.

-

Topoisomerase II Inhibition Assay

This assay determines if the compound inhibits the activity of topoisomerase II, a key enzyme in DNA replication and a target for some anticancer drugs.

-

Materials:

-

Test compound

-

Human topoisomerase II enzyme

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Reaction buffer

-

ATP

-

Agarose gel electrophoresis equipment

-

-

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, supercoiled DNA, and various concentrations of the test compound.

-

Add topoisomerase II to initiate the reaction.

-

Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).

-